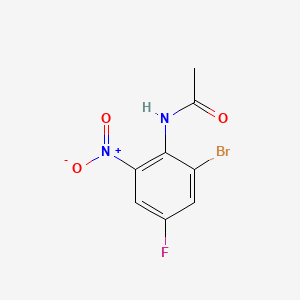
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one is a heterocyclic compound that contains both pyrimidine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyluracil with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the triazole or pyrimidine rings .
Aplicaciones Científicas De Investigación
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-5-nitroimidazole: Another heterocyclic compound with similar structural features.
2-methyl-4(5)-nitroimidazole: Shares the imidazole ring but differs in the position and type of substituents.
Uniqueness
The uniqueness of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one lies in its combined pyrimidine and triazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5N5O |
|---|---|
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
5-methylidene-4-(1,2,4-triazol-1-yl)pyrimidin-2-one |
InChI |
InChI=1S/C7H5N5O/c1-5-2-9-7(13)11-6(5)12-4-8-3-10-12/h2-4H,1H2 |
Clave InChI |
YRUOXNGMWLULNW-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=NC(=O)N=C1N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)

![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)


![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)



